An In-Depth Technical Guide to 2-Cyanoadenosine: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to 2-Cyanoadenosine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanoadenosine is a synthetic purine nucleoside analogue characterized by a nitrile group at the C2 position of the adenine base. This modification imparts distinct chemical and biological properties, positioning it as a molecule of interest for therapeutic applications, particularly in the realms of immunology and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 2-Cyanoadenosine, with a focus on its potential mechanisms of action.
Chemical Structure and Identification
2-Cyanoadenosine is a derivative of the naturally occurring nucleoside adenosine. The core structure consists of an adenine nucleobase attached to a ribose sugar moiety via a β-N9-glycosidic bond. The defining feature of 2-Cyanoadenosine is the substitution of the hydrogen atom at the second position of the purine ring with a cyano (-C≡N) group.
Table 1: Chemical Identifiers for 2-Cyanoadenosine
| Identifier | Value |
| IUPAC Name | 6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile[1] |
| CAS Number | 79936-11-1[1] |
| PubChem CID | 11208563[1] |
| Molecular Formula | C₁₁H₁₂N₆O₄[1] |
| SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)C#N)N[1] |
Physicochemical Properties
The physicochemical properties of 2-Cyanoadenosine are crucial for its behavior in biological systems and for the development of analytical methods. While experimental data for some properties are limited, predicted values provide useful estimates.
Table 2: Physicochemical Properties of 2-Cyanoadenosine
| Property | Value | Source |
| Molecular Weight | 292.25 g/mol | PubChem |
| Boiling Point (Predicted) | 769.1 ± 70.0 °C | ChemicalBook |
| Density (Predicted) | 2.07 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 13.04 ± 0.70 | ChemicalBook |
| XLogP3 | -1 | PubChem |
Biological and Pharmacological Properties
2-Cyanoadenosine is recognized as a purine nucleoside analogue with potential therapeutic applications stemming from its biological activities.
Immunosuppressive Effects
2-Cyanoadenosine has been identified as a biomedical compound with potential for treating autoimmune diseases and chronic inflammatory conditions due to its immunosuppressive effects. The proposed mechanism for this activity is linked to its function as a purine nucleoside analogue. Such analogues are known to interfere with cellular processes, which can be particularly effective in modulating the immune response.
Antitumor Activity
As a purine nucleoside analogue, 2-Cyanoadenosine is suggested to possess broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of purine nucleoside analogues generally involve the inhibition of DNA synthesis and the induction of apoptosis.
Mechanism of Action
The precise mechanism of action of 2-Cyanoadenosine is not yet fully elucidated. However, based on its structural similarity to adenosine and other purine analogues, it is hypothesized to exert its effects through one or more of the following pathways:
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Metabolic Incorporation and Interference: Like other nucleoside analogues, 2-Cyanoadenosine may be taken up by cells and phosphorylated to its corresponding nucleotide forms. These nucleotide analogues can then interfere with nucleic acid synthesis by inhibiting key enzymes such as DNA and RNA polymerases, or by being incorporated into DNA or RNA, leading to chain termination or dysfunctional genetic material. This disruption of DNA synthesis is a key mechanism for the cytotoxic effects of many anticancer and antiviral nucleoside drugs.
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Induction of Apoptosis: By interfering with essential cellular processes, purine nucleoside analogues can trigger programmed cell death, or apoptosis. This is a common mechanism of action for many chemotherapeutic agents.
Signaling Pathways
The interaction of 2-Cyanoadenosine with cellular signaling pathways is an area of active investigation. Based on the known roles of adenosine and related compounds, the following pathway is of primary interest:
Adenosine Receptor-cAMP Signaling Pathway
Adenosine receptors are coupled to adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cAMP. A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), which decrease adenylyl cyclase activity and lower intracellular cAMP levels. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP levels. The potential interaction of 2-Cyanoadenosine with these receptors could therefore modulate intracellular cAMP concentrations, impacting a wide array of cellular functions.
Figure 1. Putative interaction of 2-Cyanoadenosine with the adenosine receptor-cAMP signaling pathway.
Experimental Protocols
Detailed, validated experimental protocols specifically for 2-Cyanoadenosine are not widely published. However, standard methodologies for the synthesis and analysis of related nucleoside analogues can be adapted.
Synthesis
A general approach for the synthesis of 2-substituted adenosine analogues often involves the modification of a protected adenosine precursor. For 2-Cyanoadenosine, a plausible synthetic route could start from a protected 2-haloadenosine derivative.
Illustrative Synthetic Workflow:
Figure 2. A generalized workflow for the synthesis of 2-Cyanoadenosine.
General Protocol Outline:
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Protection of Ribose Hydroxyls: The hydroxyl groups of a starting 2-haloadenosine (e.g., 2-chloroadenosine or 2-bromoadenosine) are protected, commonly with acetyl or silyl groups, to prevent side reactions.
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Cyanation: The protected 2-haloadenosine is reacted with a cyanide source, such as copper(I) cyanide, often in a suitable organic solvent and at elevated temperatures. This step introduces the cyano group at the C2 position.
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Deprotection: The protecting groups on the ribose moiety are removed to yield the final 2-Cyanoadenosine product.
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Purification: The crude product is purified, typically using column chromatography or recrystallization.
Analytical Methods
Standard analytical techniques can be employed for the characterization and quantification of 2-Cyanoadenosine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the synthesized compound.
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Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing purity and for quantitative analysis in biological samples.
Toxicity
Specific toxicological data for 2-Cyanoadenosine is not extensively documented. However, as with other nucleoside analogues, potential toxicities should be considered. For instance, the related compound 2-chlorodeoxyadenosine has shown toxicity towards monocytes and lymphocytes. In vitro and in vivo studies are necessary to establish the safety profile of 2-Cyanoadenosine. The toxicity of some 2-cyanoacrylate polymers has been attributed to the release of formaldehyde upon degradation.
Conclusion and Future Directions
2-Cyanoadenosine is a promising purine nucleoside analogue with potential therapeutic applications as an immunosuppressive and antitumor agent. Its unique chemical structure warrants further investigation into its mechanism of action, particularly its interaction with adenosine receptors and its impact on intracellular signaling pathways. Future research should focus on obtaining quantitative binding affinity data, elucidating the specific enzymes and pathways it modulates, and conducting comprehensive toxicological studies. The development of detailed and optimized synthetic and analytical protocols will also be crucial for advancing the study of this compound and exploring its full therapeutic potential.
